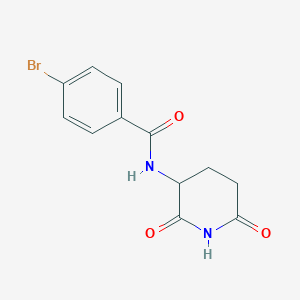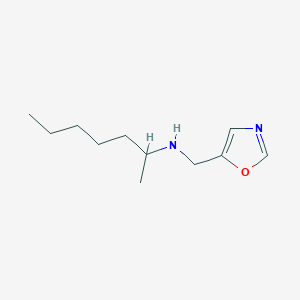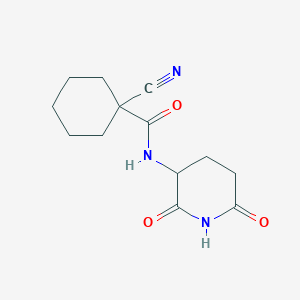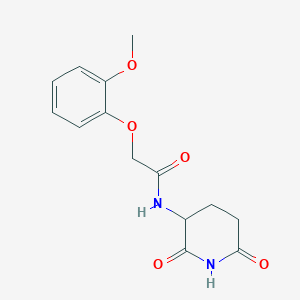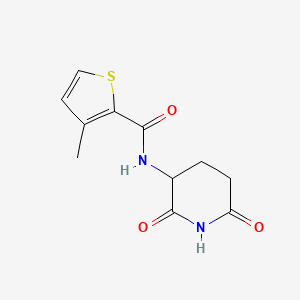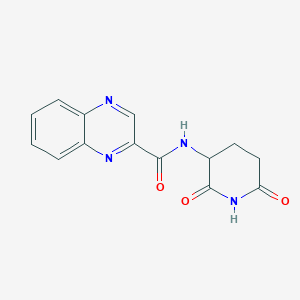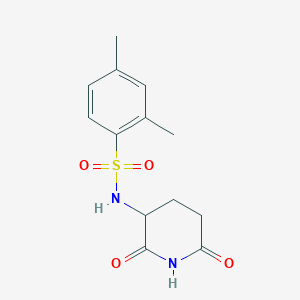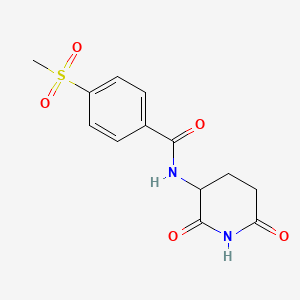
N-(2,6-dioxopiperidin-3-yl)-2,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-2,5-difluorobenzamide, commonly known as DB844, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications against various parasitic infections. DB844 has been found to be highly effective against Leishmania parasites, which cause a range of diseases collectively known as leishmaniasis.
Mécanisme D'action
The exact mechanism of action of DB844 is not fully understood. However, it is believed to inhibit the activity of the enzyme trypanothione reductase, which is essential for the survival of Leishmania parasites. This leads to the accumulation of toxic metabolites within the parasite, ultimately leading to its death.
Biochemical and Physiological Effects:
DB844 has been shown to have a selective toxicity towards Leishmania parasites, with minimal toxicity towards mammalian cells. It has also been found to have a long half-life, which allows for less frequent dosing. Additionally, DB844 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
DB844 has several advantages for use in lab experiments. It has a well-defined chemical structure, allowing for easy synthesis and purification. It also has a high potency against Leishmania parasites, which allows for lower concentrations to be used in experiments. However, one limitation of DB844 is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on DB844. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of its potential against other parasitic infections, such as Chagas disease and African trypanosomiasis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its dosing regimens in clinical settings.
In conclusion, DB844 is a promising compound with potential therapeutic applications against leishmaniasis. Its selective toxicity towards Leishmania parasites and favorable pharmacokinetic profile make it an attractive candidate for further development. Ongoing research on DB844 will provide valuable insights into its mechanism of action and potential for use in the treatment of other parasitic infections.
Méthodes De Synthèse
DB844 can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with various reagents such as piperidine and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
DB844 has been extensively studied for its potential as a therapeutic agent against leishmaniasis. Leishmaniasis is a neglected tropical disease that affects millions of people worldwide, especially in developing countries. The current treatment options for this disease are limited and often associated with significant side effects. DB844 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c13-6-1-2-8(14)7(5-6)11(18)15-9-3-4-10(17)16-12(9)19/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSXHAWXLNRSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)
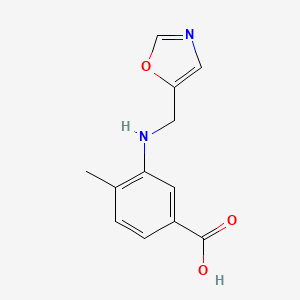
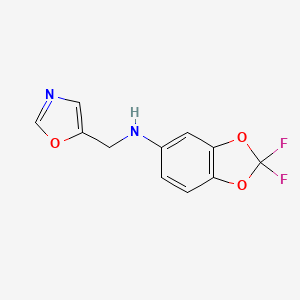
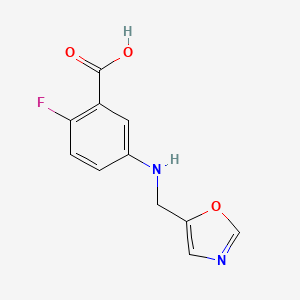
![1-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-3-methylazetidin-3-ol](/img/structure/B7582018.png)
